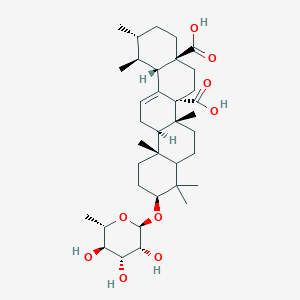

Quinovasäure-3-O-rhamnosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is a useful research compound. Its molecular formula is C36H56O9 and its molecular weight is 632.82444. The purity is usually 95%.

BenchChem offers high-quality (1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Information

- Molecular Formula : C30H50O5

- Molecular Weight : 478.68 g/mol

- CAS Number : 220435-39-2

Anti-Cancer Activity

Research indicates that the compound exhibits significant anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the suppression of the STAT3 activation pathway. Studies have highlighted its potential to induce apoptosis in cancer cells and reduce tumor growth in vivo models .

Anti-Inflammatory Effects

The compound has demonstrated anti-inflammatory effects by modulating pathways associated with inflammation. It is reported to inhibit the NF-kB signaling pathway and reduce cytokine production in inflammatory responses. This suggests its potential utility in treating inflammatory diseases .

Neuroprotective Properties

In animal studies, the compound has been shown to enhance neurogenesis and improve cognitive functions following neural injuries. It may protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neural tissues .

Metabolic Health

The compound has been linked to improved metabolic health by enhancing insulin sensitivity and reducing fat accumulation. Animal studies indicate that it may help mitigate obesity-related complications by modulating lipid metabolism and promoting muscle growth .

Cosmetic Applications

Due to its bioactive properties, this compound is being explored for use in cosmetic formulations. Its anti-inflammatory and antioxidant effects make it a candidate for skin care products aimed at reducing signs of aging and promoting skin health .

Potential for Drug Development

The structural complexity and biological activity of this compound position it as a promising lead for drug development. Researchers are investigating its derivatives for enhanced efficacy against various diseases including cancer and metabolic disorders. The ability to synthesize analogs with improved bioavailability and potency is a key area of ongoing research .

Biologische Aktivität

The compound is a complex dicarboxylic acid derivative with significant structural intricacies. Its biological activity is of interest due to potential therapeutic applications and its role in various biochemical pathways. This article synthesizes existing research findings on the biological activity of this compound and its implications in health and disease.

Chemical Structure and Properties

The compound's IUPAC name indicates a highly substituted polycyclic structure with multiple hydroxyl and methyl groups. Such modifications often influence the compound's solubility and reactivity. The presence of dicarboxylic acid moieties suggests potential interactions with biological systems that could lead to various physiological effects.

1. Antioxidant Properties

Research indicates that dicarboxylic acids can exhibit antioxidant properties. For instance, studies have shown that certain dicarboxylic acids protect against oxidative stress by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation in cellular models . This property is crucial in preventing cellular damage associated with various diseases.

2. Renoprotective Effects

A recent study highlighted the protective effects of octanedioic acid (DC 8), a simpler dicarboxylic acid structurally related to our compound. DC 8 supplementation was shown to protect kidney mitochondria and peroxisomes from damage due to ischemia-reperfusion injury . This suggests that similar compounds may also confer protective effects on renal tissues.

3. Metabolic Regulation

Dicarboxylic acids have been implicated in metabolic regulation. For example, dietary supplementation with dodecanedioic acid (DC 12) has been shown to improve metabolic rates and reduce body fat in animal models . These findings suggest that our compound may influence metabolic pathways beneficially.

The biological activities of the compound likely stem from its ability to interact with various cellular targets:

- Peroxisomal Activation : The enhancement of peroxisomal fatty acid oxidation (FAO) is a proposed mechanism through which dicarboxylic acids exert protective effects against acute kidney injury (AKI) .

- Cellular Signaling : Dicarboxylic acids may modulate signaling pathways involved in inflammation and metabolism by acting on G-protein coupled receptors (GPCRs), as suggested by studies on related compounds .

Case Studies

Several case studies provide insights into the potential applications of dicarboxylic acids:

- Kidney Protection : In a mouse model subjected to renal injury via cisplatin administration, supplementation with DC 8 significantly reduced markers of kidney damage . This underscores the therapeutic potential of dicarboxylic acids in nephroprotection.

- Obesity Management : Another study demonstrated that a high-fat diet supplemented with DC 12 resulted in improved insulin sensitivity and reduced obesity-related complications in mice . This finding points toward the utility of dicarboxylic acids in weight management strategies.

Eigenschaften

IUPAC Name |

(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20+,22?,23-,24+,25+,26+,27-,28-,29+,33+,34-,35+,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOQHFWXBKTHST-KOTQZWMJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.